molecular formula C10H5F3N6O2 B11795629 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11795629
M. Wt: 298.18 g/mol
InChI Key: GWZGYSQTRVVQIB-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a trifluoromethyl group, a triazolo ring fused to a pyrimidine ring, and an imidazole ring with a carboxylic acid functional group. These structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazolopyrimidine Core: The synthesis begins with the preparation of the triazolopyrimidine core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Imidazole Ring: The imidazole ring is constructed through a cyclization reaction involving appropriate precursors.

Chemical Reactions Analysis

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.

Scientific Research Applications

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs).

    Signal Transduction Pathways: The compound can modulate signal transduction pathways, such as the ERK signaling pathway.

Comparison with Similar Compounds

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

    1-(5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-pyrrolidin-3-ylamine: This compound shares the triazolopyrimidine core but has a pyrrolidine ring instead of an imidazole ring.

    7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a hydroxyl group and a methyl group, making it structurally distinct.

Properties

Molecular Formula

C10H5F3N6O2

Molecular Weight

298.18 g/mol

IUPAC Name

1-[5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]imidazole-4-carboxylic acid

InChI

InChI=1S/C10H5F3N6O2/c11-10(12,13)6-1-7(19-9(17-6)14-3-16-19)18-2-5(8(20)21)15-4-18/h1-4H,(H,20,21)

InChI Key

GWZGYSQTRVVQIB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=NC=N2)N=C1C(F)(F)F)N3C=C(N=C3)C(=O)O

Origin of Product

United States

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